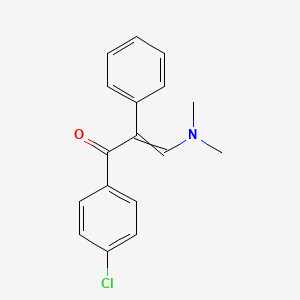
2-Aziridinecarbonitrile, 1-(3-oxo-1-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Aziridinecarbonitrile, 1-(3-oxo-1-propenyl)- is an organic compound that features a three-membered aziridine ring, a nitrile group, and an enone moiety. Aziridines are known for their high reactivity due to the strain in their three-membered ring structure, making them valuable intermediates in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aziridinecarbonitrile, 1-(3-oxo-1-propenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α,β-unsaturated nitrile with an aziridine precursor in the presence of a base. The reaction conditions often require careful temperature control and the use of solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 2-Aziridinecarbonitrile, 1-(3-oxo-1-propenyl)- undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions that form a variety of products depending on the nucleophile used.
Oxidation and Reduction: The enone moiety can undergo oxidation and reduction reactions, altering the compound’s electronic properties and reactivity.
Substitution Reactions:
Common Reagents and Conditions:
Nucleophiles: Thiols, amines, and alcohols are common nucleophiles used in ring-opening reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening with thiols can yield thioethers, while oxidation of the enone moiety can produce epoxides .
科学的研究の応用
2-Aziridinecarbonitrile, 1-(3-oxo-1-propenyl)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Aziridinecarbonitrile, 1-(3-oxo-1-propenyl)- involves its high reactivity due to the strained aziridine ring. This strain facilitates nucleophilic ring-opening reactions, which can lead to the formation of various products depending on the nucleophile. The enone moiety can also participate in Michael addition reactions, further expanding the compound’s reactivity profile .
Molecular Targets and Pathways: The compound can target thiol groups in proteins, leading to modifications that affect protein function. This property is particularly useful in the development of enzyme inhibitors and other bioactive molecules .
類似化合物との比較
Aziridine-2-carboxylic acid: Shares the aziridine ring but differs in functional groups, leading to different reactivity and applications.
1,3-Oxazolidin-2-one: Contains a similar three-membered ring but with an oxygen atom, resulting in different chemical properties and uses.
Azetidine: Another three-membered ring compound with nitrogen, but with different substituents and reactivity.
Uniqueness: 2-Aziridinecarbonitrile, 1-(3-oxo-1-propenyl)- is unique due to its combination of an aziridine ring, nitrile group, and enone moiety. This combination imparts a high degree of reactivity and versatility, making it valuable in various fields of research and industry .
特性
CAS番号 |
75984-88-2 |
|---|---|
分子式 |
C6H6N2O |
分子量 |
122.12 g/mol |
IUPAC名 |
1-(3-oxoprop-1-enyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C6H6N2O/c7-4-6-5-8(6)2-1-3-9/h1-3,6H,5H2 |
InChIキー |
RVLVZVMYWUQNIN-UHFFFAOYSA-N |
正規SMILES |
C1C(N1C=CC=O)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1,4,7-Trioxaspiro[4.4]nonan-8-ol](/img/structure/B8603574.png)



![4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B8603599.png)
